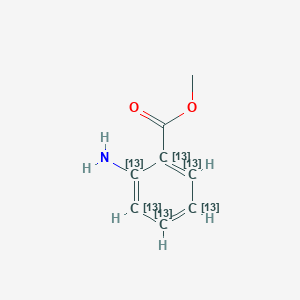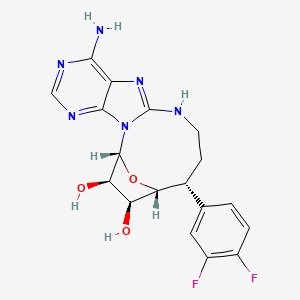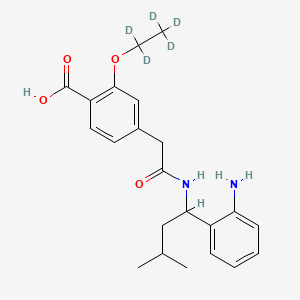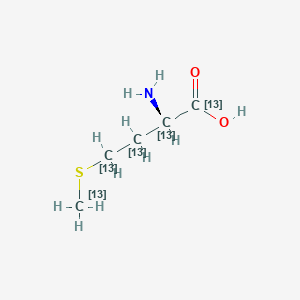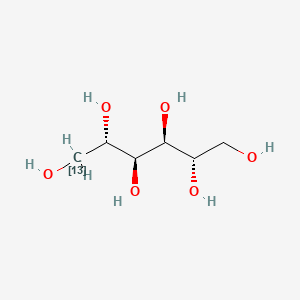
L-Mannitol-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Mannitol-1-13C is a stable isotope-labeled compound of L-Mannitol, where the carbon-13 isotope is incorporated at the first carbon position. L-Mannitol is a naturally occurring six-carbon sugar alcohol that is widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Mannitol-1-13C can be synthesized through the reduction of L-fructose or D-sorbose using labeled carbon-13 reagents. The reduction process typically involves the use of hydrogenation catalysts under controlled conditions to ensure the incorporation of the carbon-13 isotope at the desired position.
Industrial Production Methods
Industrial production of this compound involves biotechnological methods, including fermentation engineering, protein engineering, and metabolic engineering. These methods utilize mannitol-producing strains and enzymes to achieve high yields and purity of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Mannitol-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different fields of research and industry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid.
Reduction: Hydrogenation catalysts like palladium on carbon are used to reduce this compound to its corresponding alcohol.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
L-Mannitol-1-13C has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Wirkmechanismus
L-Mannitol-1-13C exerts its effects through its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism is particularly useful in reducing cerebral edema, intracranial pressure, and cerebrospinal fluid volume .
Vergleich Mit ähnlichen Verbindungen
L-Mannitol-1-13C is unique due to the incorporation of the carbon-13 isotope, which makes it a valuable tool for tracing and quantitation in various scientific studies. Similar compounds include:
D-Mannitol-1-13C: Another isotope-labeled form of mannitol used for similar applications.
Sorbitol: A sugar alcohol with a similar structure but different hydroxyl group orientation.
Xylitol: Another sugar alcohol used in food and pharmaceutical industries.
This compound stands out due to its specific labeling, which allows for precise tracking and analysis in research applications.
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(2S,3S,4S,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m0/s1/i1+1 |
InChI-Schlüssel |
FBPFZTCFMRRESA-AIJRKYHDSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@H]([C@H]([13CH2]O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)

